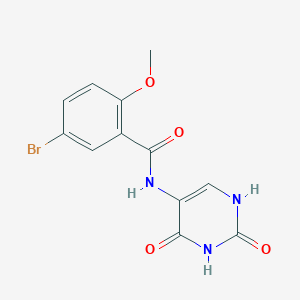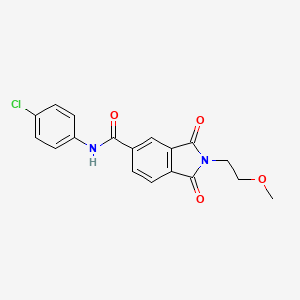
5-bromo-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-methoxybenzamide
Descripción general
Descripción
5-bromo-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-methoxybenzamide, also known as BDMC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDMC belongs to the class of benzamide derivatives and has been found to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties.
Mecanismo De Acción
The mechanism of action of 5-bromo-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-methoxybenzamide involves the modulation of various signaling pathways. It has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cancer cell proliferation and survival. 5-bromo-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-methoxybenzamide also modulates the NF-κB pathway, which is involved in the regulation of inflammation and immunity. Moreover, 5-bromo-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-methoxybenzamide has been shown to inhibit the activity of bacterial enzymes, leading to the inhibition of bacterial growth.
Biochemical and physiological effects:
5-bromo-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-methoxybenzamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. 5-bromo-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-methoxybenzamide also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs). Additionally, 5-bromo-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-methoxybenzamide has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-bromo-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-methoxybenzamide has several advantages for lab experiments. It is readily available and can be synthesized using simple and cost-effective methods. 5-bromo-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-methoxybenzamide is also stable under physiological conditions and can be easily stored for prolonged periods. However, the limitations of 5-bromo-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-methoxybenzamide include its low solubility in water, which can affect its bioavailability. Moreover, 5-bromo-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-methoxybenzamide has been found to exhibit cytotoxicity at high concentrations, which can limit its therapeutic applications.
Direcciones Futuras
There are several future directions for the research on 5-bromo-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-methoxybenzamide. One potential direction is to explore its efficacy in combination with other anti-cancer agents. Another direction is to investigate its potential as an anti-viral agent, particularly in the context of viral infections such as COVID-19. Additionally, further research is needed to elucidate the precise mechanisms of action of 5-bromo-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-methoxybenzamide and to identify its molecular targets.
Aplicaciones Científicas De Investigación
5-bromo-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-methoxybenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-cancer properties by inducing apoptosis and inhibiting the proliferation of cancer cells. 5-bromo-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-methoxybenzamide has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 5-bromo-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-methoxybenzamide has been found to exhibit anti-microbial properties by inhibiting the growth of various bacterial strains.
Propiedades
IUPAC Name |
5-bromo-N-(2,4-dioxo-1H-pyrimidin-5-yl)-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3O4/c1-20-9-3-2-6(13)4-7(9)10(17)15-8-5-14-12(19)16-11(8)18/h2-5H,1H3,(H,15,17)(H2,14,16,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBOPTLWGFULFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC2=CNC(=O)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-methoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B4189675.png)


![N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide](/img/structure/B4189681.png)
![N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-3,4-dimethylbenzamide](/img/structure/B4189684.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-nitro-2H-1,2,3-triazol-4-amine 3-oxide](/img/structure/B4189701.png)
![5-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]-N-ethyl-2-nitroaniline](/img/structure/B4189704.png)
![5-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B4189706.png)
![2,2'-[2,3-quinoxalinediylbis(thio)]bis[N-(tetrahydro-2-furanylmethyl)acetamide]](/img/structure/B4189709.png)
![5-(3-methoxyphenyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4189714.png)
![5-(2-methoxyphenyl)-N-3-pyridinyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4189718.png)
![ethyl 1-{[(3-chlorophenyl)amino]carbonyl}-3-piperidinecarboxylate](/img/structure/B4189734.png)
![4-{[(4-methylphenyl)thio]methyl}-N-[2-(methylthio)phenyl]benzamide](/img/structure/B4189746.png)
![2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4189757.png)